NPD8733 -

NPD8733

Catalog Number: EVT-277758
CAS Number:
Molecular Formula: C18H15NO4
Molecular Weight: 309.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel inhibitor of cancer cell-enhanced fibroblast migration, specifically binding to valosin-containing protein (VCP)/p97, a member of the ATPase-associated with diverse cellular activities (AAA+) protein family
NPD8733 is an inhibitor of cancer cell-enhanced fibroblast migration. NPD8733 specifically binds to valosin-containing protein (VCP)/p97

Compound Description: NPD8733 is a small-molecule compound identified through a high-throughput screen for inhibitors of cancer cell-enhanced fibroblast migration. It exhibits inhibitory activity against valosin-containing protein (VCP)/p97, a member of the ATPase-associated with diverse cellular activities (AAA+) protein family. []

Relevance: While not directly structurally related to N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide, NPD8733 is included here due to its activity in a study focused on identifying inhibitors of cancer cell-enhanced fibroblast migration. The study also identified N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide as an inhibitor of this process. Both compounds, despite their structural differences, highlight potential pathways and targets for inhibiting fibroblast migration in cancer. []

Compound Description: NPD8126 is a chemical analog of NPD8733. While structurally similar to NPD8733, NPD8126 does not exhibit binding affinity to VCP/p97. []

Relevance: The comparison between NPD8733 and NPD8126 was crucial in confirming the specificity of NPD8733's inhibitory action on VCP/p97. Though NPD8126 is not structurally related to N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide, it underscores the importance of specific structural moieties for biological activity in the context of fibroblast migration research. This is relevant because N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide was also identified as an inhibitor of fibroblast migration in the same study. []

2-(6-Hydroxy-1-benzofuran-3-yl)acetamide

Compound Description: This compound shares the core benzofuran-3-ylacetamide structure with the target compound. []

Relevance: The structural similarity between 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide and N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide suggests potential shared chemical properties and reactivity. This compound highlights the core structural features of the benzofuran-3-ylacetamide scaffold. []

N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives

Compound Description: This series of compounds represents a group of structurally similar molecules containing the N-(2-benzoylbenzofuran-3-yl)acetamide core. These compounds were synthesized and evaluated for their anticonvulsant activity. []

Relevance: These derivatives share the core N-(2-benzoylbenzofuran-3-yl)acetamide structure with N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide, with variations in the substituents on the benzoyl and acetamide groups. Comparing the activity profiles of these compounds to N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide could offer insights into the structure-activity relationship, revealing how different substituents influence anticonvulsant activity. Furthermore, the study emphasizes the versatility of the benzofuran scaffold for developing bioactive compounds. []

Debutyldronedarone

Compound Description: Debutyldronedarone is a related substance of Dronedarone, a medication used to treat certain heart rhythm disorders. It is synthesized as a reference standard for quality control purposes in the production of Dronedarone. []

Relevance: Debutyldronedarone shares a similar benzofuran core structure with N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide. Although they differ in substituents, the presence of a shared core structure suggests potential commonalities in their chemical properties. This comparison highlights the importance of the benzofuran scaffold in medicinal chemistry and its potential for various therapeutic applications. []

Synthesis Analysis

The synthesis of NPD8733 involves several key steps that focus on the modification of a phenyl indole core structure. Initial studies utilized structure-activity relationship (SAR) analyses combined with molecular modeling to optimize the side chains attached to this core. The addition of an N-alkyl piperazine moiety was found to significantly enhance the inhibitory potency against p97. The synthesis typically employs standard organic reactions such as coupling reactions and functional group modifications to achieve the desired molecular configuration .

Technical Details

  • Starting Materials: The synthesis begins with commercially available phenyl indole derivatives.
  • Reagents: Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of around 98.90% .
Molecular Structure Analysis

NPD8733 exhibits a complex molecular structure characterized by its phenyl indole backbone and various substituents that enhance its binding affinity for p97. The specific binding site is located within the D1 domain of p97, which is crucial for its ATPase activity.

Structural Data

  • Molecular Formula: C₁₅H₁₈N₄O
  • Molecular Weight: 270.33 g/mol
  • Binding Affinity: NPD8733 shows significant binding affinity for p97, confirmed through in vitro assays where it selectively binds to the D1 domain, inhibiting its ATPase activity .
Chemical Reactions Analysis

NPD8733 primarily functions through its interaction with valosin-containing protein/p97, inhibiting its ATPase activity. This inhibition impacts various downstream cellular processes.

Reactions

  • Binding Reaction: NPD8733 binds to the D1 domain of p97, preventing ATP hydrolysis.
  • Inhibition Reaction: The compound modestly inhibits the ATPase activity of full-length and truncated forms of p97, suggesting a mechanism where it disrupts the oligomerization necessary for function during endoplasmic reticulum stress .
Mechanism of Action

The mechanism by which NPD8733 exerts its effects involves binding to the D1 domain of valosin-containing protein/p97. This binding inhibits the protein's ATPase activity, which is essential for various cellular activities such as protein degradation and stress response.

Process

  1. Binding: NPD8733 selectively binds to the D1 domain of p97.
  2. Inhibition: This binding reduces ATP hydrolysis rates, impairing p97's ability to facilitate protein degradation.
  3. Cellular Impact: The inhibition leads to altered cell migration and proliferation patterns in cancer cells, making it a potential candidate for cancer therapy .
Physical and Chemical Properties Analysis

NPD8733 possesses distinct physical and chemical properties that contribute to its functionality as an inhibitor.

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but should be stored away from light.
  • Reactivity: Reacts with biological macromolecules primarily through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Applications

NPD8733 has significant potential in scientific research, particularly in cancer biology. Its ability to inhibit valosin-containing protein/p97 positions it as a valuable tool for studying cellular processes related to cancer progression and treatment.

Scientific Uses

  • Cancer Research: Investigating mechanisms of tumor cell migration and proliferation.
  • Drug Development: Potential development as an anti-cancer agent targeting p97-related pathways.
  • Biochemical Studies: Used in assays to elucidate the role of valosin-containing protein in various cellular functions .
Discovery and Development of NPD8733

High-Throughput Screening in the RIKEN Natural Products Depository Library

The discovery of NPD8733 originated from an innovative high-throughput screening (HTS) campaign utilizing the RIKEN Natural Products Depository (NPDepo) chemical library. This library comprises approximately 40,000 structurally diverse compounds, including natural product derivatives, synthetic drug-like molecules, and microbial secondary metabolites. For the screening initiative, researchers accessed a subset of ~16,000 compounds representing the library’s chemical diversity [2] [3]. The screening strategy employed a wound-healing co-culture assay measuring the migration of NIH3T3 fibroblasts when activated by MCF7 breast cancer cells—a well-established model for cancer cell–fibroblast interactions within the tumor microenvironment. This phenotypic assay was first optimized in 96-well plates and subsequently validated in 24-well and 6-well formats to minimize false positives [2] [4].

Primary screening at 1 μg/ml identified five initial hit compounds (NPD8732, FSL0816/procaterol, NPD6543, HTD1063, and NPD6330) that specifically inhibited cancer cell–accelerated fibroblast migration without affecting baseline fibroblast motility or exhibiting cytotoxicity. Secondary validation, including dose-response analyses and Transwell migration assays, prioritized three potent candidates. Among these, NPD8732 emerged as a lead but proved unstable during photocrosslinking for target identification. This prompted a search for structurally similar analogs within the NPDepo library, leading to the identification of NPD8733—a stable, biologically active derivative suitable for mechanistic studies [2] [3].

Table 1: High-Throughput Screening Workflow for NPD8733 Identification

Screening PhasePlatformCompounds TestedKey CriteriaHit Compounds
Primary Screening96-well wound-healing co-culture~16,000>50% inhibition of co-culture migration, no cytotoxicity5 initial hits
Secondary Validation24-well & 6-well wound-healing; Transwell assays5 hitsDose-dependent inhibition (0.1–3 μg/ml), specificity for co-cultureNPD8732, NPD6330, HTD1063
Derivative ExpansionStructure-based library miningNPDepo clustersStructural similarity to NPD8732, stability for conjugationNPD8733 (stable analog)

Identification as a Selective Inhibitor of Cancer Cell-Accelerated Fibroblast Migration

NPD8733 demonstrated potent and selective inhibition of fibroblast migration specifically induced by cancer cell co-culture. In wound-healing assays, NPD8733 (≥3 μM) significantly suppressed the accelerated migration of NIH3T3 fibroblasts co-cultured with MCF7 cells, while showing no effect on NIH3T3 migration in monoculture [2] [4]. This specificity was corroborated in Transwell migration assays, where NPD8733 (1–9 μM) dose-dependently inhibited cancer cell–activated fibroblast transmigration, achieving near-complete blockade at 9 μM. Critically, NPD8733 did not impair the viability or proliferation of either fibroblasts or cancer cells at effective concentrations, confirming its activity was migration-specific rather than cytotoxic [2] [6].

Mechanistic studies revealed NPD8733’s target through photocrosslinking pulldown assays. Immobilized NPD8733 beads selectively captured valosin-containing protein (VCP)/p97 from lysates of co-cultured fibroblasts, as confirmed by mass spectrometry (MALDI-TOF-MS). Specificity was validated using NPD8126—a structurally similar but biologically inert analog—which failed to bind VCP. Further domain mapping identified the D1 ATPase domain of VCP as NPD8733’s binding site, a region critical for VCP’s hexamerization and function [2] [4] [6].

Functional validation via siRNA-mediated VCP knockdown in NIH3T3 fibroblasts (but not MCF7 cells) phenocopied NPD8733’s effects, reducing co-culture migration. This established that:

  • VCP in fibroblasts (not cancer cells) mediates cancer cell–induced migration;
  • NPD8733 exerts its effect by directly inhibiting VCP function [2] [4].

Table 2: Functional Activity of NPD8733 in Migration Assays

Assay TypeCo-Culture SystemNPD8733 Effective ConcentrationInhibition EfficiencySpecificity Confirmation
Wound HealingNIH3T3 + MCF7≥3 μM>60% reduction in gap closureNo effect on NIH33T3 alone
Transwell MigrationNIH3T3 + MCF71–9 μM100% at 9 μMNo cytotoxicity up to 10 μM
VCP siRNANIH3T3 (VCP-kd) + MCF7N/APhenocopy of NPD8733 effectCancer cell VCP knockdown ineffective

Structural Optimization and Derivative Synthesis

The initial hit NPD8732 shared a core chemical scaffold with NPD8733 but contained a labile moiety susceptible to degradation under 265-nm UV irradiation during photocrosslinking. This instability impeded target identification. To overcome this, researchers mined the RIKEN NPDepo Pilot Library—designed with 400 structurally diverse clusters—to identify analogs with improved physicochemical properties. NPD8733 (C₁₈H₁₅NO₄; MW 309.32 g/mol) was selected based on its shared benzoxazolone core with NPD8732 but enhanced stability [2] [3] [5].

A critical breakthrough was synthesizing immobilized probes of NPD8733 and its inactive analog NPD8126 for pulldown assays. Structural analysis revealed that despite high similarity, NPD8126’s subtle modifications (undisclosed in public sources but implied by inactivity) abrogated both VCP binding and anti-migratory activity. This pair served as essential tools to:

  • Confirm target engagement specificity (only NPD8733 beads pulled down VCP);
  • Establish structure-activity relationships (SAR) for future optimization [2] [6].

NPD8733’s binding to the VCP D1 domain suggests it may allosterically inhibit ATPase activity by disrupting hexamerization or cofactor recruitment. While detailed SAR studies of derivatives remain unpublished, the NPD8733/NPD8126 pair exemplifies how targeted library design enables rapid hit-to-probe development. The RIKEN NPDepo’s cluster-based organization allowed efficient access to analogs, accelerating the confirmation of NPD8733’s target and mechanism [3] [6].

Properties

Product Name

NPD8733

IUPAC Name

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

InChI

InChI=1S/C18H15NO4/c1-11(20)19-16-14-5-3-4-6-15(14)23-18(16)17(21)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,19,20)

InChI Key

NQZBUYPGHZTWIR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC

Solubility

Soluble in DMSO

Synonyms

NPD8733; NPD 8733; NPD-8733

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.